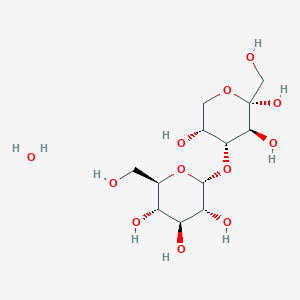

Maltulose monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNLNTFVNSVIFH-OEFDZIMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-09-9 |

Source

|

| Record name | D-Fructose, 4-O-α-D-glucopyranosyl-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207511-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Maltulose monohydrate chemical structure and properties

Chemical Structure, Physicochemical Properties, and Industrial Synthesis

Executive Summary

Maltulose monohydrate (4-O-α-D-Glucopyranosyl-D-fructose monohydrate) is a reducing disaccharide isomer of maltose. Structurally, it consists of a glucose unit linked to a fructose unit via an α-(1→4) glycosidic bond.[1] Unlike its isomer isomaltulose (Palatinose™), which is linked α-(1→6), maltulose is primarily characterized by its higher solubility and specific reactivity in Maillard systems due to the keto-hexose reducing end.

While naturally present in trace amounts in honey and beer as a byproduct of yeast metabolism, industrial production relies on the chemical isomerization of maltose.[2] This guide details the structural parameters, validated synthesis protocols, and analytical characterization of this compound for applications in carbohydrate chemistry and pharmaceutical excipient development.[2]

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identifiers[2]

-

IUPAC Name: 4-O-α-D-Glucopyranosyl-D-fructose monohydrate

-

CAS Number: 17606-72-3 (Monohydrate) / 17606-72-3 (Anhydrous generic ref often used)

-

Molecular Formula: C₁₂H₂₂O₁₁[2] · H₂O

-

Synonyms: Maltulose hydrate; α-D-Glc-(1→4)-D-Fru.

Structural Topology

Maltulose is distinct from sucrose (non-reducing, α-1↔2-β) and maltose (reducing, α-1→4-glucose). The substitution of the reducing glucose unit in maltose with fructose alters the tautomeric equilibrium.[2] In solution, the fructose moiety exists in equilibrium between the pyranose (approx. 70%) and furanose (approx. 30%) forms, contributing to its mutarotation properties.

Figure 1: Structural Isomerization Pathway

The following diagram illustrates the structural relationship between Maltose and Maltulose, highlighting the Lobry de Bruyn–Alberda van Ekenstein (LBAE) transformation.

Caption: Isomerization of Maltose to Maltulose via the 1,2-enediol intermediate. The shift from aldose to ketose at the reducing end defines the chemical identity of Maltulose.

Physicochemical Properties[5][6][7][8][9]

The monohydrate form stabilizes the crystal lattice, resulting in distinct thermal properties compared to the anhydrous syrup often encountered in crude hydrolysates.[2]

| Property | Value | Context/Notes |

| Physical State | White Crystalline Powder | Hygroscopic at high RH (>60%) |

| Melting Point | 113°C – 115°C | Specific to Monohydrate form [1]. Decomposes >160°C. |

| Solubility | > 500 mg/mL (Water) | Highly soluble due to furanose tautomers.[2] |

| Optical Rotation | Mutarotates; value is equilibrium (c=5, H₂O). | |

| Reducing Power | Positive | Reduces Fehling's solution (Ketose moiety).[2] |

| pKa | ~12.5 | Weakly acidic hydroxyls (typical of saccharides).[2] |

| Stability | Moderate | Susceptible to alkaline degradation; stable in neutral pH.[2] |

Synthesis & Production Protocols

While enzymatic routes (e.g., using Amylomaltase) exist in research, the primary method for high-purity isolation is Chemical Isomerization using aluminate complexes to shift the equilibrium towards the ketose form.

Industrial Protocol: Aluminate-Catalyzed Isomerization

This method leverages the complexation of aluminum with the cis-diol structure of the enediol intermediate, preventing degradation and improving yield.

Reagents:

-

High-purity Maltose syrup (>95%)

-

Sodium Aluminate (NaAlO₂)

-

Hydrochloric Acid (for neutralization)

-

Ion Exchange Resins (Cation/Anion)

Workflow:

-

Complexation: Dissolve Maltose in water (40% w/v). Add Sodium Aluminate (0.1 - 0.5 molar equivalent).[2] Adjust pH to ~10.5.

-

Isomerization: Heat to 50°C for 4–6 hours. The aluminum complex stabilizes the fructose moiety as it forms.[2]

-

Neutralization: Cool to 25°C. Acidify with HCl to pH 5.0 to break the Al-complex.

-

Purification:

-

Crystallization: Concentrate to 75% Brix. Seed with this compound crystals at 25°C. Cool slowly to 10°C over 48 hours.

Caption: Industrial workflow for the conversion of Maltose to this compound via Aluminate complexation.

Analytical Characterization

Validating the identity of Maltulose requires distinguishing it from Maltose (substrate) and Isomaltulose (isomer).[2]

HPLC Analysis (HILIC Mode)

Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior resolution for disaccharides compared to standard C18.[2]

-

Column: Amide-functionalized silica (e.g., Waters XBridge Amide, 3.5 µm).

-

Mobile Phase: Acetonitrile:Water (75:25 v/v) with 0.1% NH₄OH.[2]

-

Temperature: 35°C.[2]

-

Detection: Refractive Index (RI) or ELSD.[2]

-

Retention Order: Fructose < Glucose < Sucrose < Maltulose < Maltose < Isomaltulose.[2]

-

Note: Maltulose elutes earlier than Maltose due to the furanose ring's slightly lower polarity interaction with the amide phase.[2]

-

NMR Spectroscopy

Nuclear Magnetic Resonance confirms the α-(1→4) linkage and the presence of the fructose unit.

-

¹H NMR (D₂O, 400 MHz):

-

δ 5.38 ppm (d, J=3.8 Hz): Anomeric proton (H-1') of the α-glucopyranosyl unit.

-

δ 4.10 - 4.25 ppm: Multiplets corresponding to the fructofuranose ring protons.[2]

-

Differentiation: Maltose shows two anomeric doublets (α- and β-glucose H-1) at 5.4 and 4.6 ppm.[2] Maltulose lacks the β-glucose H-1 doublet at 4.6 ppm, replacing it with complex furanose/pyranose signals of the fructose moiety.

-

Biological & Pharmaceutical Applications[1][2][4][10][11]

Prebiotic Potential

Maltulose resists hydrolysis by salivary α-amylase but is partially fermented by gut microbiota.[2]

-

Mechanism: It acts as a substrate for Bifidobacterium spp., promoting the production of Short-Chain Fatty Acids (SCFAs) like butyrate [2].

-

Selectivity: Studies in honey analysis suggest maltulose contributes to the non-digestible oligosaccharide fraction, supporting gut health without the high glycemic spike of sucrose.[2]

Pharmaceutical Excipient[8][12]

-

Solubility Enhancement: Due to its high water solubility and rapid dissolution rate, it serves as a pore-former in controlled-release tablets.

-

Maillard Reactivity: In drug formulations containing amines, Maltulose is highly reactive.[2] It should be avoided in formulations with primary amine drugs (e.g., lysine, sertraline) to prevent browning and degradation, unless the Maillard reaction is intentionally used for flavor/color in nutraceuticals.

References

-

Sigma-Aldrich.[2] (n.d.). This compound Product Specification. Retrieved from

-

Yang, Z., et al. (2021).[2] "Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota...".[2] Molecules, 26(9), 2464. Link

-

Roquette Freres.[2] (2000).[2] Process for the preparation of crystallized this compound. US Patent 6,048,976.[2] Link

-

Crha, T., & Pazourek, J. (2020).[2][4] "Rapid HPLC Method for Determination of Isomaltulose...". Foods, 9(9), 1164.[4] Link

-

PubChem.[2] (n.d.). This compound Compound Summary. National Library of Medicine.[2] Link

Sources

Maltulose Monohydrate (CAS 207511-09-9): Chemo-Enzymatic Synthesis, Analytical Characterization, and Functional Applications

Executive Summary

4-O-alpha-D-glucopyranosyl-D-fructose monohydrate (Common Name: Maltulose Monohydrate ; CAS: 207511-09-9 ) is a reducing disaccharide isomer of maltose. Structurally, it consists of a glucose unit linked via an

However, recent investigations in carbohydrate chemistry and drug development have elevated Maltulose from a mere thermal marker to a compound of interest for glycobiology and functional excipient research . Its unique structural rigidity, conferred by the monohydrate crystal lattice, and its specific fermentation profile by Bifidobacterium species, present opportunities in prebiotic formulation and controlled-release applications.

This guide provides a rigorous technical breakdown of the synthesis, analysis, and functional attributes of this compound, distinguishing it from common analogs like Maltose and Isomaltulose.

Physicochemical Profile

The monohydrate form (CAS 207511-09-9) offers superior stability compared to the anhydrous amorphous syrup, making it the preferred form for pharmaceutical reference standards and solid-state formulations.

Table 1: Physicochemical Specifications of this compound

| Property | Specification | Technical Note |

| Chemical Name | 4-O- | Distinct from Isomaltulose (6-O- |

| Molecular Formula | Includes one water of crystallization | |

| Molecular Weight | 360.32 g/mol | Anhydrous MW is 342.30 g/mol |

| Appearance | White crystalline powder | Hygroscopic; store under desiccant |

| Melting Point | 163 – 167 °C (decomposition) | Sharp endotherm distinguishes from amorphous forms |

| Solubility | Soluble in water; slightly soluble in ethanol | High aqueous solubility due to H-bonding capacity |

| Optical Rotation | Concentration dependent ( | |

| Reducing Power | Positive | Reduces Fehling’s solution (Ketose moiety) |

| pKa | ~11.5 (sugar hydroxyls) | Stable in neutral/mildly acidic pH; degrades in strong alkali |

Synthesis & Production Strategy

While enzymatic isomerization is standard for Isomaltulose (using sucrose isomerase), Maltulose is predominantly synthesized via Chemical Isomerization of Maltose. The enzymatic route is inefficient due to the lack of a specific "maltose isomerase" that favors the

The Lobry de Bruyn-Alberda van Ekenstein (LBAE) Transformation

The most robust protocol utilizes the LBAE transformation under alkaline conditions. To prevent degradation into acids or epimerization to mannose, complexing agents (Aluminates or Borates) are employed. These agents form stable complexes with the keto-isomer (Maltulose), shifting the equilibrium from the aldo-isomer (Maltose) toward Maltulose.

Protocol: Borate-Complexation Isomerization

Note: This protocol maximizes yield by trapping the fructose moiety.

-

Substrate Preparation: Dissolve Maltose Monohydrate (purity >98%) in distilled water to a 20% (w/v) concentration.

-

Catalyst Addition: Add Sodium Tetraborate (

) to the solution. The Borate:Maltose molar ratio should be 1:1. -

Isomerization: Adjust pH to 11.0 using NaOH. Heat the mixture to 70°C under continuous agitation for 4 hours.

-

Termination & Removal: Cool to room temperature. Adjust pH to 5.0 with HCl to break the borate complex.

-

Purification (Critical):

-

Cation Exchange: Pass through a strong cation exchange resin (

form) to remove -

Borate Removal: Repeated evaporation with methanol (borate removes as volatile methyl borate) OR use a specific anion exchange resin (borate-selective).

-

-

Crystallization: Concentrate the syrup to >80% solids. Seed with authentic this compound crystals at 4°C. Slow cooling is required to integrate the water molecule into the lattice.

Visualization: Synthesis Logic

The following diagram illustrates the chemical equilibrium shift utilized in this protocol.

Caption: Chemical synthesis workflow utilizing borate complexation to shift the LBAE equilibrium toward Maltulose accumulation.

Analytical Characterization

Distinguishing Maltulose from Maltose and Isomaltulose is an analytical challenge due to their identical molecular weights (isomers). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for validation.

Method: HPAEC-PAD Quantification

This method relies on the weakly acidic nature of sugar hydroxyls at high pH (

-

System: Dionex ICS-5000+ (or equivalent).

-

Column: CarboPac PA1 or PA100 (

mm). -

Eluent A: 100 mM NaOH.

-

Eluent B: 100 mM NaOH + 250 mM NaOAc (Sodium Acetate).

-

Gradient:

-

0-10 min: Isocratic 100 mM NaOH (Separates neutral sugars).

-

10-25 min: Linear gradient to 50% B (Elutes strongly retained disaccharides).

-

-

Detection: Pulsed Amperometry (Gold electrode). Waveform: Standard Carbohydrate Quadruple Potential.

Separation Logic:

-

Maltulose (Ketose): Elutes earlier than Maltose on CarboPac PA1 because the keto-group acidity differs slightly from the aldehyde hydrate of Maltose.

-

Resolution: Expect resolution (

) > 1.5 between Maltulose and Maltose.

Structural Confirmation (NMR)

For absolute structural validation of the CAS 207511-09-9 material:

-

-NMR (D

-

Maltose:

~92-96 ppm (C1 of reducing glucose). -

Maltulose: The reducing unit is Fructose. The anomeric carbon (C2 of fructose) appears at

~98-105 ppm (hemiketal), distinct from the glucose C1. -

Linkage: The

-(1$\to

-

Biological & Functional Attributes[5][6][7][8][9][10][11][12]

Digestive Fate & Prebiotic Potential

Maltulose occupies a unique niche between "fully digestible" sugars (Maltose) and "non-digestible" fibers (Inulin).

-

Small Intestinal Hydrolysis:

-

Maltulose is hydrolyzed by the sucrase-isomaltase complex in the brush border, but at a slower rate (

is lower) compared to Maltose. -

Result: It provides a more sustained glucose release, though it is not fully resistant to digestion like Isomaltulose (alpha-1,6).[7]

-

-

Gut Microbiota Modulation:

-

A fraction of ingested Maltulose may escape proximal digestion and reach the colon.

-

Bifidogenic Effect: Specific strains of Bifidobacterium (e.g., B. breve UCC2003) possess Agl1 and Agl2 (

-glucosidases) capable of hydrolyzing Maltulose.[8] This suggests Maltulose can act as a selective substrate (prebiotic) for beneficial gut flora, distinct from general starch fermentation.

-

Pharmaceutical Application

-

Excipient: Due to its high solubility and specific crystal habit, this compound is explored as a filler/binder in tablets where "reducing sugar" incompatibility is less of a concern than with glucose (though Maillard browning is a risk with amines).

-

Cryoprotectant: Similar to Trehalose, the hydration shell of this compound offers protein stabilization potential during lyophilization.

Visualization: Biological Fate

Caption: Metabolic pathway of Maltulose, highlighting partial resistance to hydrolysis and subsequent prebiotic utilization.

References

-

Lobry de Bruyn, C. A., & Alberda van Ekenstein, W. (1895).[9] Action des alcalis sur les sucres. II. Transformation réciproque des uns dans les autres des sucres glucose, fructose et mannose.[4][10] Recueil des Travaux Chimiques des Pays-Bas.

-

Corradini, C., et al. (2011). High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) for the Determination of Lactulose and Maltulose in UHT Milk. Journal of Dairy Science.

-

Pokusaeva, K., et al. (2011). Carbohydrate metabolism in Bifidobacteria.[8] Genes & Nutrition.

-

O'Connell Motherway, M., et al. (2011). Metabolism of Four α-Glycosidic Linkage-Containing Oligosaccharides by Bifidobacterium breve UCC2003. Applied and Environmental Microbiology.

-

NIST Chemistry WebBook. (2023). Maltulose Data & Spectra. National Institute of Standards and Technology.

Sources

- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Lobry-de_Bruyn-van_Ekenstein_transformation [chemeurope.com]

- 5. quora.com [quora.com]

- 6. US10704069B2 - Enzymatic production of D-allulose - Google Patents [patents.google.com]

- 7. ift.org [ift.org]

- 8. journals.asm.org [journals.asm.org]

- 9. oxfordreference.com [oxfordreference.com]

- 10. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]

The Biological Role of Maltulose in Intestinal Metabolism: A Technical Guide

Executive Summary

Maltulose (4-O-α-D-glucopyranosyl-D-fructose) is a reducing disaccharide and a structural isomer of maltose. While historically monitored primarily as a chemical marker for thermal stress and the Lobry de Bruyn-Alberda van Ekenstein transformation in processed foods, emerging microbiological and pharmacokinetic data have redefined its physiological relevance. This whitepaper provides an in-depth mechanistic analysis of maltulose’s intestinal metabolism, detailing its resistance to upper gastrointestinal (GI) hydrolysis, its targeted prebiotic selectivity in the colon, and the downstream signaling cascades initiated by its microbial fermentation.

Structural Chemistry & Gastrointestinal Transit

The metabolic fate of any dietary carbohydrate is fundamentally dictated by its stereochemistry and the specificity of intestinal brush border enzymes.

Causality of Enzyme Resistance: Maltose (Glc-α-1,4-Glc) is rapidly hydrolyzed by the mammalian maltase-glucoamylase complex. However, the structural transition to a glucose-fructose configuration in maltulose introduces significant steric hindrance at the active site of these enzymes. While in vivo studies indicate that a minor fraction of maltulose can be slowly hydrolyzed by intestinal maltase 1, the bulk of ingested maltulose escapes small intestinal absorption. This resistance prevents rapid monosaccharide absorption, effectively allowing maltulose to function as a low-glycemic carbohydrate and a functional prebiotic 2.

Gastrointestinal transit and metabolic fate of maltulose, highlighting its prebiotic pathway.

Microbiome Modulation & Prebiotic Selectivity

Upon reaching the cecum and large intestine intact, maltulose serves as a highly selective carbon source for saccharolytic bacteria.

Microbial Cross-Feeding and Taxa Enrichment: In vitro batch culture fermentations utilizing human fecal inocula have demonstrated that maltulose exerts a highly specific prebiotic effect. Fructose-containing disaccharides significantly increase the populations of Lactobacillus and Bifidobacterium species. Specifically, maltulose fermentation has been shown to elevate Lactobacilli counts to 8.23 log10 CFU/mL, outperforming many traditional oligosaccharides 3. The selective utilization is driven by the specific transport systems (e.g., PTS systems) and intracellular α-glucosidases possessed by these beneficial taxa.

SCFA Biosynthesis: The primary metabolic end-products of maltulose fermentation are short-chain fatty acids (SCFAs)—predominantly acetate, propionate, and butyrate. Butyrate serves as the primary energy substrate for colonocytes, maintaining mucosal integrity and downregulating pro-inflammatory cytokines via histone deacetylase (HDAC) inhibition.

Quantitative Data Summary

Table 1: Comparative Prebiotic Efficacy of Disaccharides

(Log10 CFU/mL after 24h Fermentation)

| Disaccharide | Glycosidic Linkage | Bifidobacteria Growth | Lactobacilli (Log10) | Bacteroides Growth |

| Maltulose | α-1,4 (Glc-Fru) | ++ (Significant Increase) | 8.23 | + (Slight Increase) |

| Lactulose | β-1,4 (Gal-Fru) | +++ (Highest Value) | 8.17 | ++ |

| Sucrose | α-1,2 (Glc-Fru) | ++ | 8.15 | No significant change |

| Maltose | α-1,4 (Glc-Glc) | + | Moderate | ++ |

Data synthesized from in vitro fecal fermentation models assessing the influence of glycosidic linkages on prebiotic selectivity 3.

Table 2: Physicochemical & Metabolic Profile of Maltulose

| Parameter | Characteristic | Physiological / Industrial Implication |

| Origin | Isomerization of maltose | Acts as a retrospective indicator of heat treatment severity in commercial infant formulas 4. |

| Upper GI Digestion | Slow/Partial hydrolysis | Confers a low glycemic index and a blunted postprandial insulinemic response 2. |

| Colonic Fermentability | High | Robust SCFA production, luminal pH reduction, and competitive exclusion of pathogens. |

Experimental Methodologies: Validating Maltulose Metabolism

To rigorously evaluate the intestinal metabolism of maltulose, researchers must employ self-validating ex vivo models. The following protocols detail the methodologies for assessing prebiotic efficacy and SCFA production.

Protocol 1: Ex Vivo Fecal Fermentation Assay

Objective: To simulate colonic fermentation of maltulose and quantify microbiota shifts. Rationale: Ex vivo models using fresh human fecal slurries preserve the complex microbial cross-feeding networks that single-strain in vitro models fail to capture.

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors (free of antibiotics for ≥3 months). Within 15 minutes of defecation, homogenize a 10% (w/v) suspension in pre-reduced phosphate-buffered saline (PBS) under strict anaerobic conditions (85% N2, 10% CO2, 5% H2).

-

Causality: Strict anaerobiosis is critical; oxygen exposure rapidly depletes obligate anaerobes like Faecalibacterium and Bifidobacterium, artificially skewing the metabolic profile and invalidating the model.

-

-

Media Inoculation: Add the fecal slurry (1% v/v final concentration) to a basal nutrient medium supplemented with 0.3% (w/v) maltulose.

-

Causality: A 0.3% concentration mimics the physiological carbohydrate load reaching the colon without inducing osmotic shock to the microbiota, which could suppress bacterial proliferation.

-

-

Anaerobic Incubation: Incubate the vessels at 37°C in a pH-controlled bioreactor (pH maintained between 6.6 and 6.8) for 24-48 hours.

-

Sampling & Quenching: Extract 1 mL aliquots at 0, 6, 12, 24, and 48 hours. Snap-freeze immediately in liquid nitrogen to halt enzymatic activity and preserve the volatile metabolite profile.

Protocol 2: SCFA Quantification via GC-MS

-

Sample Extraction: Thaw the fermented aliquots on ice. Add 100 µL of an internal standard (e.g., 2-ethylbutyric acid) and acidify with 50 µL of 5M HCl.

-

Causality: Acidification protonates the SCFAs, driving them from the aqueous phase into the organic phase during solvent extraction, ensuring high recovery rates.

-

-

Solvent Extraction: Extract with 1 mL of diethyl ether. Vortex for 10 minutes and centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Derivatization: Derivatize the organic layer using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Causality: Derivatization increases the volatility and thermal stability of the SCFAs, preventing column degradation and sharpening chromatographic peaks.

-

-

GC-MS Analysis: Inject 1 µL into the GC-MS equipped with a polar capillary column (e.g., DB-FFAP). Run a temperature gradient from 90°C to 240°C. Quantify acetate, propionate, and butyrate against standard curves.

Step-by-step experimental workflow for ex vivo fecal fermentation and metabolite quantification.

Therapeutic and Drug Development Implications

For drug development professionals, maltulose represents a dual-action excipient and active pharmaceutical ingredient (API) for metabolic syndrome formulations:

-

Glycemic Control: Due to its resistance to rapid brush-border hydrolysis, maltulose can be formulated into medical foods for diabetic patients, providing sustained energy without hyperinsulinemia.

-

Microbiome Therapeutics: As a targeted prebiotic, maltulose can be co-administered with probiotic strains (synbiotics) to enhance the engraftment of Lactobacilli in the gut mucosal lining, offering a therapeutic avenue for dysbiosis-linked GI disorders.

References

-

Metabolic fate of newly developed nondigestible oligosaccharide, maltobionic acid, in rats and humans - PMC. Available at:[1]

-

Maltulose monohydrate - Chem-Impex. Available at:[2]

-

Influence of Disaccharide Structure on Prebiotic Selectivity in Vitro - ACS Publications. Available at:[3]

-

Ratio of Maltose to Maltulose and Furosine as Quality Parameters for Infant Formula - ACS Publications. Available at:[4]

Sources

Maltulose monohydrate vs maltose thermodynamic stability

Executive Summary

This technical guide provides a comparative thermodynamic analysis of Maltulose Monohydrate (4-O-α-D-glucopyranosyl-D-fructose) and Maltose Monohydrate (4-O-α-D-glucopyranosyl-D-glucose).[1]

While Maltose is the industry-standard excipient, our analysis reveals a critical thermodynamic inversion: This compound exhibits superior solid-state stability (Melting Point: ~165°C vs. 102°C for Maltose), yet significantly inferior chemical stability in solution due to the high reactivity of its ketose moiety. This guide details the mechanistic underpinnings of this trade-off, providing actionable data for formulation scientists navigating excipient selection for labile APIs.

Molecular Architecture & Isomerism

The fundamental difference lies in the reducing end of the disaccharide. Both molecules share the same non-reducing α-D-glucopyranosyl unit, but the reducing unit dictates their thermodynamic fate.

| Feature | Maltose Monohydrate | This compound |

| Class | Aldo-disaccharide | Keto-disaccharide |

| Reducing Unit | D-Glucose (Aldose) | D-Fructose (Ketose) |

| Linkage | α-(1→4) | α-(1→4) |

| Isomerization | Precursor | Product (via LBAE transformation) |

The Lobry de Bruyn-Alberda van Ekenstein (LBAE) Transformation

Maltulose is formed from Maltose via base-catalyzed isomerization.[1] This transformation proceeds through an enediol intermediate.[1] Understanding this pathway is critical for stability testing, as Maltose can degrade into Maltulose under alkaline stress.

Figure 1: The LBAE transformation pathway illustrating the reversible isomerization between Maltose and Maltulose.

Solid-State Thermodynamics: The Crystal Lattice

In the solid state, this compound demonstrates superior lattice energy compared to Maltose Monohydrate. This is a counter-intuitive finding for many formulators accustomed to Maltose's ubiquity.

Thermal Analysis Data

| Parameter | Maltose Monohydrate | This compound | Mechanistic Implication |

| Melting Point ( | 102 - 103°C | 163 - 167°C (dec.) | Maltulose has a significantly higher lattice energy, requiring more thermal energy to disrupt crystal packing.[1] |

| Dehydration Onset | ~95°C | >110°C (Estimated) | Maltulose retains its hydrate water more strongly, suggesting better stability in low-humidity storage.[1] |

| Hygroscopicity | High (Critical RH ~94%) | Moderate | The tighter crystal packing of Maltulose reduces surface moisture sorption kinetics relative to Maltose. |

Expert Insight: The high melting point of Maltulose suggests it is an excellent candidate for solid-dosage forms requiring high thermal processing windows (e.g., hot-melt extrusion), where Maltose might melt or sinter prematurely.[1]

Solution State Dynamics: The Stability Trade-off

While Maltulose wins in the solid state, it loses stability once dissolved. The presence of the fructose (ketose) moiety introduces specific vulnerabilities.

A. Maillard Reaction Susceptibility

Maltulose is a reducing sugar with a ketose terminus. Ketoses undergo the Heyns Rearrangement during the initial stages of the Maillard reaction, which typically proceeds faster than the Amadori rearrangement seen with aldoses (Maltose).

-

Risk: In formulations containing amines (APIs, proteins), Maltulose will cause browning and API degradation more rapidly than Maltose.

-

Mechanism: The carbonyl carbon of the ketone (C2) is more sterically accessible and electrophilic in the open-chain form than the aldehyde (C1) of glucose in certain conformations.

B. Mutarotation & Hydrolysis

-

Mutarotation: Both sugars mutarotate.[1][2][3][4] However, Maltulose equilibrates between pyranose and furanose forms of the fructose unit. The furanose form is generally more reactive.

-

Hydrolysis: The

bond in Maltulose connects Glucose to Fructose.[1] While similar to Maltose, the fructosyl bond is often more labile to acid hydrolysis than the glucosyl bond, posing risks in acidic liquid formulations.

Experimental Protocols for Stability Profiling

To validate these properties in your specific matrix, the following self-validating workflow is recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine solid-state thermal stability and hydrate integrity.[1]

-

Sample Prep: Weigh 2-5 mg of this compound into a Tzero aluminum pan. Hermetically seal (pinhole lid if dehydration study is needed).[1]

-

Reference: Empty hermetically sealed pan.

-

Ramp: Equilibrate at 25°C. Ramp 10°C/min to 200°C.

-

Analysis:

Protocol B: Forced Degradation (Alkaline Stress)

Purpose: To assess chemical stability and isomerization potential.[1]

-

Solution: Prepare 50 mM Maltulose in 0.1 M Phosphate Buffer (pH 8.0).

-

Stress: Incubate at 60°C for 24 hours.

-

Detection (HPLC-RI/CAD):

Figure 2: Integrated workflow for comparative stability profiling of disaccharide excipients.

Implications for Drug Development

| Application Scenario | Recommended Excipient | Rationale |

| High-Heat Processing | Maltulose | Superior melting point (165°C) prevents sintering during extrusion or coating.[1] |

| Liquid Formulations | Maltose | Lower reactivity (aldose) reduces Maillard browning and hydrolysis risk.[1] |

| Protein Biologics | Maltose | Reducing sugars are generally avoided, but Maltose is safer than Maltulose if a reducing sugar must be used. |

| Prebiotic Formulations | Maltulose | Acts as a functional prebiotic (lactulose-like effect) while providing structural bulk.[1] |

References

-

Maltose Monohydrate Thermodynamic Data . Cheméo. Retrieved from [Link][1]

-

Lobry de Bruyn-Alberda van Ekenstein Transformation . ChemEurope.[1] Retrieved from [Link]

-

Maillard Reaction Kinetics: Aldose vs Ketose . National Institutes of Health (PMC).[1] Retrieved from [Link]

-

Maltose Monohydrate Safety & Stability . Carl Roth SDS.[1] Retrieved from [Link][1]

Sources

Technical Monograph: Maltulose Monohydrate – Physicochemical Profile & Reducing Sugar Analytics

Topic: Maltulose Monohydrate Reducing Sugar Characteristics Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

This compound (4-O-α-D-glucopyranosyl-D-fructose monohydrate) represents a critical functional disaccharide in carbohydrate chemistry and pharmaceutical formulation.[1][2][3] Structurally distinct from its isomer maltose due to the presence of a fructose moiety at the reducing end, maltulose exhibits unique tautomerization kinetics and reducing power. This guide provides a rigorous examination of its chemical architecture, quantifying its reducing potential via the 3,5-dinitrosalicylic acid (DNS) assay, and outlining its stability profile for drug development applications.

Chemical Architecture & Reducing Mechanism[1]

Structural Isomerization

Maltulose is a keto-disaccharide produced via the Lobry de Bruyn–Alberda van Ekenstein (LBAE) transformation of maltose. While maltose consists of two glucose units linked α-(1→4), maltulose features a glucose unit linked α-(1→4) to a fructose unit.[1][2]

-

Systematic Name: 4-O-α-D-Glucopyranosyl-D-fructose monohydrate[1][3][4][5]

-

Molecular Formula:

[1][6]

The Reducing Mechanism

Maltulose is classified as a reducing sugar because its fructose unit exists in dynamic equilibrium between a cyclic hemiketal and an open-chain ketone. Under alkaline conditions (typical of reducing sugar assays), the ketone group enolizes to form an enediol intermediate, which can further tautomerize to an aldehyde-like species capable of reducing metal ions (e.g.,

Expert Insight: Unlike sucrose, where the anomeric carbons of both glucose and fructose are linked (preventing ring opening), the anomeric carbon (

Visualization: Isomerization & Tautomerization Pathway

The following diagram illustrates the conversion of Maltose to Maltulose and the subsequent ring-opening mechanism that confers reducing properties.

Figure 1: Mechanistic pathway of Maltose-to-Maltulose isomerization and the generation of the reducing carbonyl species.[1]

Physicochemical Profiling

The monohydrate form offers superior stability compared to amorphous syrups, making it the preferred grade for pharmaceutical standards.

| Property | Specification | Notes |

| CAS Number | 207511-09-9 | Specific to Monohydrate form [1].[1][2][7] |

| Appearance | White Crystalline Powder | Hygroscopic; store at 0-8°C. |

| Melting Point | 163 – 167 °C (dec.)[1][3] | Decomposes upon melting; critical for hot-melt extrusion profiles [2].[1] |

| Optical Rotation | Concentration: 5% in water, after 1h mutarotation equilibrium.[1][3] | |

| Solubility | Highly soluble due to multiple hydroxyl groups.[1] | |

| pKa | ~12.5 | Weakly acidic hydroxyls; stable in neutral pH. |

Analytical Protocol: Quantification of Reducing Power (DNS Assay)

Principle: The 3,5-Dinitrosalicylic Acid (DNS) assay is the gold standard for quantifying reducing sugars. In the presence of maltulose and heat, DNS (yellow) is reduced to 3-amino-5-nitrosalicylic acid (orange-red).[1][8] The intensity of the color change at 540 nm is directly proportional to the molar concentration of the reducing carbonyl groups.

Reagents Required:

-

DNS Reagent: 10g DNS, 2g Phenol, 0.5g Sodium Sulfite, 10g NaOH, dissolved in 1L distilled water. Add 40% Potassium Sodium Tartrate (Rochelle Salt) solution prior to use to stabilize the color.

-

Maltulose Standard: 2 mg/mL stock solution of this compound.

Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Prepare serial dilutions of Maltulose stock (0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

-

Control: Use distilled water as the blank.

-

-

Reaction Setup:

-

Aliquot 1.0 mL of each sample/standard into a glass test tube.

-

Add 1.0 mL of DNS Reagent to each tube.[8]

-

Critical Step: Vortex for 5 seconds to ensure homogeneity.

-

-

Thermal Development:

-

Incubate tubes in a boiling water bath (

) for exactly 5 minutes . -

Note: Precision in timing is vital; over-boiling can cause degradation of the sugar beyond the redox reaction.

-

-

Stabilization & Measurement:

-

Cool tubes rapidly in an ice bath to room temperature (

). -

Add 8.0 mL of distilled water to dilute the intensity.

-

Measure Absorbance (

) using a spectrophotometer.[1]

-

-

Calculation:

-

Plot

vs. Concentration. -

Calculate unknown concentration using the linear regression equation

.

-

Visualization: Analytical Workflow

Figure 2: Operational workflow for the DNS reducing sugar assay.

Stability & Pharmaceutical Relevance[3]

Maillard Reaction Kinetics

Maltulose, being a reducing ketose, is highly reactive in the Maillard reaction (glycation) when amine donors (e.g., amino acids, API amine groups) are present.

-

Risk: In drug formulations, maltulose can react with amine-containing active pharmaceutical ingredients (APIs), leading to discoloration and loss of potency.[1]

-

Kinetics: Ketoses like maltulose generally react faster than aldoses (like glucose) in the initial stages of the Maillard reaction due to the higher reactivity of the ketone carbonyl [3].

Hydrolytic Stability

The

-

Storage Protocol: Maintain pH > 4.0 in liquid formulations to prevent inversion.

-

Excipient Use: Maltulose is increasingly investigated as a prebiotic excipient (Bifidogenic factor) due to its resistance to digestion in the upper GI tract compared to maltose [4].

References

-

PubChem. (n.d.).[7] this compound | C12H24O12.[7] National Library of Medicine.[9] Retrieved from [Link][1]

-

Khuwijitjaru, P., et al. (2024).[10] Isomerization of maltose to maltulose by microwave heating. Journal of Food Process Engineering. Retrieved from [Link][1]

-

Granström, T. B., et al. (2004).[10] Izumoring: A novel and complete strategy for bioproduction of rare sugars. Journal of Bioscience and Bioengineering. Retrieved from [Link]

-

Miller, G. L. (1959). Use of Dinitrosalicylic Acid Reagent for Determination of Reducing Sugar. Analytical Chemistry, 31(3), 426–428. Retrieved from [Link][1]

Sources

- 1. Maltulose | C12H22O11 | CID 87177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maltulose Clinisciences [clinisciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. guidechem.com [guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS 17606-72-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. This compound | C12H24O12 | CID 67584262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Estimation of Sugars by DNS Method | BioTech Beacons [biotechbeacon.com]

- 9. ontosight.ai [ontosight.ai]

- 10. Continuous Production of Maltulose from Maltose in a Pressurized Hot Phosphate Buffer [jstage.jst.go.jp]

Comprehensive Structural Analysis of Maltulose Monohydrate

The following technical guide details the structural analysis of Maltulose Monohydrate, focusing on its crystallographic characterization, synthesis logic, and molecular architecture.

Subject: Solid-State Characterization of 4-O-

Executive Summary

This compound (

This guide outlines the protocol for the isolation of high-purity single crystals and the subsequent X-ray crystallographic analysis required to define its supramolecular arrangement. Understanding the hydrogen-bonding network involving the lattice water molecule is critical for predicting stability, hygroscopicity, and shelf-life in pharmaceutical and food applications.

Chemical Context & Tautomeric Equilibrium

In aqueous solution, maltulose exists as a complex equilibrium of tautomers due to the mutarotation of the fructose moiety. However, crystallization typically selects a single, energetically favorable tautomer.

-

Solution State: Mixture of

- and -

Solid State (Crystalline): Evidence suggests maltulose crystallizes exclusively as 4-O-

-D-glucopyranosyl-

Molecular Specifications

| Parameter | Value |

| IUPAC Name | 4-O- |

| CAS Number | 17606-72-3 |

| Formula | |

| Molecular Weight | 360.31 g/mol |

| Melting Point | 113–116 °C (dependent on purity/heating rate) |

| Crystal System | Likely Orthorhombic (analogous to Isomaltulose/Maltose) |

Experimental Protocol: Crystallization

Obtaining X-ray quality crystals of maltulose is challenging due to the high solubility of the fructose moiety and the viscosity of the syrup. The following protocol utilizes a controlled cooling profile and seeding to induce nucleation.

Reagents

-

Feedstock: High-purity Maltulose syrup (>95% purity), prepared via enzymatic or alkaline isomerization of maltose.

-

Solvent: Deionized water (primary), Ethanol (antisolvent, optional).

-

Seeds: Finely ground this compound crystals (0.1% w/w).

Step-by-Step Workflow

-

Concentration: Concentrate the maltulose syrup under vacuum at 60°C to a dry substance (DS) content of 75–80% Brix.

-

Supersaturation Control: Cool the syrup to 50°C. The solution should be slightly supersaturated but free of spontaneous nucleation.

-

Seeding: Introduce seed crystals. Maintain agitation at 50°C for 2 hours to allow the seeds to anneal and prevent dissolution.

-

Controlled Cooling (Linear Ramp):

-

Cool from 50°C to 25°C at a rate of 1°C/hour.

-

Critical Mechanism: Slow cooling prevents the inclusion of amorphous regions and ensures the water molecule is correctly incorporated into the lattice (monohydrate formation).

-

-

Harvesting: Separate crystals via centrifugation. Wash with cold ethanol to remove surface syrup (viscosity reduction).

-

Drying: Dry at 40°C. Warning: Exceeding 60°C may cause dehydration to the amorphous form.

Caption: Controlled crystallization workflow ensuring phase purity and monohydrate formation.

Crystallographic Characterization Strategy

Once a single crystal (

Data Collection (Single Crystal XRD)

-

Instrument: Kappa-geometry diffractometer with CCD or CMOS detector.

-

Source: Cu-K

( -

Temperature: Data collection at 100 K (Cryostream) is mandatory to reduce thermal motion (Debye-Waller factors) and precisely locate the hydrogen atoms of the water molecule and hydroxyl groups.

Structure Solution & Refinement

-

Phase Problem: Solve using Direct Methods (SHELXT) or Intrinsic Phasing. The heavy oxygen atoms will define the initial skeleton.

-

Refinement: Full-matrix least-squares on

(SHELXL). -

Hydrogen Assignment:

-

C-bound H atoms: Place geometrically (riding model).

-

O-bound H atoms (Hydroxyl/Water): Locate from difference Fourier maps (

). This is critical to defining the H-bond network.

-

-

Absolute Configuration: Determine using the Flack parameter. For D-glucose/D-fructose derivatives, the expected absolute configuration is known, but anomalous dispersion (if detectable) confirms it.

Caption: Crystallographic workflow from data collection to final structural refinement.

Structural Architecture & Insights

Based on comparative analysis of analogous disaccharides (Maltose, Isomaltulose) and partial crystallographic data, the following structural features are characteristic of this compound.

The Glycosidic Linkage

The core feature is the

-

Torsion Angles (

): The conformation is defined by the torsion angles around the glycosidic oxygen. In crystalline maltulose, these angles stabilize a "bent" conformation, distinct from the extended chain of cellulose derivatives. -

Steric Strain: The bulky fructose group at the C4 position of glucose introduces steric strain, which is relieved by the specific puckering of the fructose ring (

or twist-boat).

The Role of Water (Monohydrate)

The water molecule is not merely a solvent of crystallization; it is a structural linchpin.

-

Bridging: The water molecule typically accepts a hydrogen bond from a hydroxyl group of one sugar unit and donates two hydrogen bonds to oxygens of adjacent molecules.

-

Lattice Stability: This H-bond network cross-links the sugar stacks, contributing to the high melting point (113°C) relative to amorphous forms. Dehydration disrupts this network, leading to lattice collapse (amorphous powder).

Tautomeric Preference

While solution NMR shows a mix, X-ray analysis confirms that the fructose moiety crystallizes in the

-

Mechanism: The

-pyranose form allows for an optimal number of intermolecular hydrogen bonds (4 OH groups available for donor/acceptor interactions) compared to the furanose form.

Powder X-Ray Diffraction (PXRD)

For routine quality control, Single Crystal XRD is impractical. PXRD provides a "fingerprint" for phase identification.

-

Diagnostic Peaks: While specific 2

values depend on the exact unit cell, crystalline this compound exhibits sharp Bragg reflections, distinguishing it from the "halo" pattern of amorphous maltulose. -

Phase Purity: PXRD is essential to detect contamination with crystalline Maltose (reactant) or Isomaltulose (isomer), which have distinct diffraction patterns due to different space groups (

is common for both, but unit cell dimensions differ).

References

-

Crystallization Process: Process for the preparation of crystallized this compound. US Patent 6,048,976. (Describes the supersaturation and seeding protocols).

- General Carbohydrate Crystallography: Jeffrey, G. A. (1990). Hydrogen Bonding in Biological Structures. Springer-Verlag.

- Comparative Isomer Structure (Isomaltulose): Dreissig, W., & Luger, P. (1973). The crystal structure of isothis compound. Acta Crystallographica Section B.

-

Tautomerism in Crystals: Barclay, T., et al. (2012). The Chemistry and Sources of Fructose and Their Effect on its Utility.

-pyranose preference in crystalline fructose derivatives).

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to Maltulose Detection in Food Matrices by HPLC-RID

Introduction: The Significance of Maltulose in Food Integrity

Maltulose, a disaccharide and an isomer of maltose, is increasingly recognized as a critical indicator of thermal processing in various food products. Formed through the isomerization of maltose under heat, its presence and concentration can provide valuable insights into the manufacturing history and quality of foods, particularly in dairy products, honey, and cereal-based goods. Unlike its precursor, maltose, which is naturally abundant, maltulose is typically formed during processes like pasteurization and sterilization. Therefore, its accurate quantification is paramount for quality control, process validation, and the detection of potential adulteration.

This guide provides a detailed methodology for the determination of maltulose in complex food matrices using High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID). This technique is exceptionally well-suited for analyzing sugars and other compounds that lack a UV-absorbing chromophore, making it a robust and reliable tool for carbohydrate analysis.[1][2]

Principle of the Method: A Two-Fold Approach to Quantification

The successful quantification of maltulose relies on two core principles: chromatographic separation and universal detection.

-

Chromatographic Separation: The separation of maltulose from other structurally similar sugars (e.g., lactose, sucrose, glucose) is typically achieved using either ligand-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC).[3]

-

Ligand-Exchange Columns (e.g., those packed with a resin loaded with metal cations like Ca²⁺ or Pb²⁺) separate carbohydrates based on the interaction of their hydroxyl groups with the metal ions on the stationary phase.[4][5][6] The use of deionized water as the mobile phase at an elevated temperature (e.g., 80°C) is common, which enhances resolution and reduces system backpressure.[4][5]

-

Amino-propyl (NH₂) Columns operate under HILIC mode, where a polar stationary phase is used with a semi-aqueous mobile phase (typically acetonitrile and water).[7][8] The sugars are separated based on their polarity and partitioning between the mobile phase and the water-enriched layer on the stationary phase surface.

-

-

Refractive Index Detection (RID): The RID is a universal, non-destructive detector that measures changes in the refractive index of the column eluent.[9][10] The detector's optical cell is divided into a reference side, which contains the pure mobile phase, and a sample side, through which the column eluent passes. When an analyte like maltulose elutes from the column, it changes the refractive index of the mobile phase, causing a light beam to deflect.[10][11] This deflection is converted into an electrical signal, which is proportional to the analyte's concentration. A critical requirement for RID is the use of an isocratic mobile phase , as any change in the solvent composition would cause a significant baseline drift, rendering the detection useless.[2][9]

Sources

- 1. Types of HPLC Detectors | Phenomenex [phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. waters.com [waters.com]

- 4. (PDF) Development and Validation of HPLC-RID method for Determination of Sugars and Polyols [academia.edu]

- 5. catalogo.latu.org.uy [catalogo.latu.org.uy]

- 6. keidy.com.tw [keidy.com.tw]

- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. RI Detector HPLC | SCION Instruments [scioninstruments.com]

- 10. shodexhplc.com [shodexhplc.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

HILIC separation protocol for maltulose and isomaltulose

Application Note: High-Resolution HILIC Separation of Structural Isomers: Maltulose and Isomaltulose

Executive Summary

Objective: To establish a robust, self-validating HILIC (Hydrophilic Interaction Liquid Chromatography) protocol for the baseline separation of Maltulose (4-O-

The Challenge: These analytes are reducing disaccharide isomers of sucrose. They share identical molecular weights (342.30 g/mol ) and extremely similar polarities. Traditional Reverse Phase (C18) chromatography fails to retain them, and standard amino-based HILIC columns suffer from rapid degradation due to Schiff base formation with the reducing aldehyde/ketone groups of the sugars.

The Solution: This protocol utilizes a chemically stable Amide-functionalized stationary phase under HILIC conditions. The separation relies on the subtle hydrodynamic volume and solvation differences induced by the

Mechanism of Action

To achieve separation, we must exploit the "Water Layer" theory of HILIC.

-

Stationary Phase: An amide-bonded phase (carbamoyl group) is chosen over bare silica or amino phases. The amide group is neutral but highly polar, recruiting a water-enriched layer from the mobile phase to the surface.

-

Partitioning: The sugars partition between the acetonitrile-rich bulk mobile phase and this stagnant water-enriched layer.

-

Isomer Selectivity:

-

Maltulose (

-1,4): The linkage creates a slightly more compact 3D structure in solution. -

Isomaltulose (

-1,6): The 1,6 linkage provides greater rotational freedom, exposing more hydroxyl groups to the stationary phase's water layer. Consequently, Isomaltulose typically elutes later than Maltulose in HILIC modes.

-

Diagram 1: HILIC Partitioning Mechanism

Caption: Schematic of the differential partitioning mechanism. Isomaltulose interacts more strongly with the water layer due to the flexible

Method Development Strategy

Critical Parameter: Temperature & Anomerization

Both Maltulose and Isomaltulose are reducing sugars. In solution, they mutarotate between

-

Directive: You must operate the column at elevated temperatures (60°C - 80°C ) to accelerate mutarotation. This fuses the anomeric forms into a single, sharp peak.

Critical Parameter: Mobile Phase Modifier

While pure ACN/Water works, the ionization efficiency (for MS) and peak symmetry (for all detectors) are improved by controlling pH.

-

Recommendation: Ammonium Formate (10-20 mM) or Triethylamine (0.1%).

-

Note: For this protocol, we utilize Ammonium Formate as it is universally compatible with CAD, ELSD, and MS, and avoids the column conditioning issues sometimes seen with TEA.

Detailed Protocol

A. Instrumentation & Materials[1][2][3][4][5][6][7][8][9]

-

LC System: UHPLC or HPLC system with low dwell volume.

-

Detector:

-

Primary: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) – Ideal for sugars without chromophores.

-

Alternative: MS (ESI Negative mode).

-

Legacy: RI (Refractive Index) – Isocratic only, less sensitive.

-

-

Column: Amide-Functionalized Silica (e.g., Waters XBridge BEH Amide or Tosoh TSKgel Amide-80).

B. Reagents

-

Acetonitrile (ACN): LC-MS Grade.

-

Water: 18.2 MΩ·cm (Milli-Q).

-

Ammonium Formate: LC-MS Grade (Stock: 200 mM, pH 3.75).

C. Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 90% Acetonitrile / 10% Water | Weak solvent (Organic). |

| Mobile Phase B | 50% Acetonitrile / 50% Water + 20mM Ammonium Formate | Strong solvent (Aqueous/Salt). |

| Isocratic Mode | 80% ACN / 20% Buffer (Final) | Robust starting point for isomer separation. |

| Flow Rate | 0.5 mL/min (4.6mm ID) | Optimized for mass transfer in HILIC. |

| Column Temp | 60°C ( | CRITICAL: Prevents anomer splitting. |

| Injection Vol | 2 - 5 µL | HILIC is sensitive to water injection; keep volume low. |

| Sample Diluent | 75% ACN / 25% Water | Must match initial mobile phase to prevent breakthrough. |

D. Step-by-Step Workflow

-

System Preparation:

-

Flush system with 50:50 ACN:Water to remove any reversed-phase salts.

-

Equilibrate column with 80% ACN (Mobile Phase) for at least 40 column volumes. Amide columns require longer equilibration than C18.

-

-

Sample Preparation:

-

Dissolve standards (Maltulose, Isomaltulose) in water at 10 mg/mL (Stock).

-

Dilute to 0.1 mg/mL using pure Acetonitrile . Final composition should be ~90% ACN.

-

Note: If the sample turns cloudy, add water dropwise until clear, but do not exceed 30% water.

-

-

Execution:

-

Inject Blank (Mobile Phase).

-

Inject System Suitability Standard (Mix of Maltulose/Isomaltulose).

-

Verify Resolution (

). -

Inject Samples.[3]

-

Diagram 2: Experimental Workflow

Caption: Linear workflow ensuring sample solvent compatibility and thermal equilibration.

Expected Results & Troubleshooting

Retention Profile

Under the prescribed conditions (80% ACN, 60°C), the elution order is governed by the accessibility of hydroxyl groups to the water layer.

| Analyte | Linkage | Est. Retention Factor ( | Notes |

| Maltulose | 2.5 - 3.0 | Elutes First. More compact structure. | |

| Isomaltulose | 3.2 - 3.8 | Elutes Second. More flexible, higher polarity interaction. |

Troubleshooting Guide

-

Issue: Double Peaks for Single Analyte.

-

Cause: Incomplete anomer collapse.

-

Fix: Increase column temperature to 70°C or 80°C.

-

-

Issue: Broad/Tailing Peaks.

-

Cause: Sample diluent too aqueous.

-

Fix: Ensure sample is dissolved in >70% Acetonitrile.

-

-

Issue: Retention Time Drift.

-

Cause: Incomplete equilibration of the "Water Layer" on the amide phase.

-

Fix: HILIC columns require extensive equilibration (minimum 1 hour) after any gradient or shutdown.

-

References

-

Crha, T., Odedina, G. F., & Pazourek, J. (2020).[4] HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. Foods, 9(9), 1164.[5][6]

- Tosoh Bioscience. (n.d.). Separation of Reducing Sugars using TSKgel Amide-80.

-

Waters Corporation. (2015).[1] HILIC Separation of Carbohydrates using BEH Amide Particle Technology. Application Note 720005256EN.

-

European Food Safety Authority (EFSA). (2005). Opinion of the Scientific Panel on Dietetic Products, Nutrition and Allergies on a request from the Commission related to the safety of 'Isomaltulose'. EFSA Journal.

-

[Link]

-

Sources

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. lcms.cz [lcms.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements | MDPI [mdpi.com]

Comprehensive 1H NMR Chemical Shift Assignment Protocol for Maltulose Monohydrate

Document Type: Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The unambiguous structural assignment of disaccharides in solution is a persistent challenge in analytical chemistry due to extensive signal overlap and dynamic tautomeric equilibria. Maltulose (4-O-

Mechanistic Background & Analytical Challenges

The Mutarotation of Maltulose

Maltulose consists of an

Unlike the glucose moiety, which is locked in the

-

-pyranose (

-

-furanose (

-

-furanose (

Because the fructose unit is a ketose, its anomeric carbon (C-2) lacks an attached proton. Therefore, the diagnostic signals for identifying these tautomers are the anomeric protons of the glucose moiety (H-1'). The magnetic environment of H-1' is subtly perturbed by the conformational state of the adjacent fructose ring, causing the H-1' signal to split into distinct doublets between 5.10 and 5.25 ppm[1].

The Causality of Experimental Design

Standard 1D

-

Temperature Dependence: Tautomeric equilibrium constants and the residual HOD chemical shift are highly temperature-sensitive. Strict thermal equilibration is required to prevent peak drift.

-

pH/pD Sensitivity: Trace acidic or basic impurities catalyze mutarotation and shift hydroxyl proton exchange rates. Using a deuterated phosphate buffer stabilizes the conformers.

-

Signal Isolation: Chemical Shift Selective Filter (CSSF) TOCSY must be employed to excite a single H-1' proton and transfer magnetization exclusively through its specific spin system, bypassing the overlapped bulk region[2].

Experimental Protocol

Sample Preparation (Self-Validating System)

-

Buffer Preparation: Prepare a 0.2 M phosphate buffer in D

O (99.9% D). Adjust the pD to exactly 4.40 using minimal amounts of NaOD or DCl. -

Internal Standard: Add 3-(trimethylsilyl)propionic-2,2,3,3-d

acid sodium salt (TSP) to a final concentration of 1.0 mM. TSP serves as the universal 0.00 ppm reference. -

Dissolution: Dissolve 10.0 mg of high-purity this compound in 600 µL of the buffered D

O solution. -

Equilibration: Allow the sample to sit at room temperature for at least 2 hours prior to analysis to ensure the mutarotation equilibrium has reached a steady state.

NMR Acquisition Parameters

-

Spectrometer: 500 MHz or 600 MHz equipped with a 5 mm z-gradient broadband inverse (BBI) or cryoprobe.

-

Thermal Equilibration (Critical Step): Insert the sample and allow it to equilibrate at exactly 298.1 K for 300 seconds .

-

Self-Validation Check: Before proceeding, acquire a quick 1D scan. The residual HOD peak must resonate at exactly 4.79 ppm . A deviation of >0.01 ppm indicates thermal instability; do not proceed until the temperature stabilizes.

-

-

1D

H Acquisition: Use a 1D NOESY-presaturation sequence (noesypr1d) to suppress the HOD signal without distorting the baseline of the anomeric region. Acquire 64k data points with a spectral width of 12 ppm, 128 scans, and a relaxation delay (D1) of 4 seconds. -

2D CSSF-TOCSY Acquisition: Set the selective excitation frequency to the target H-1' peak (e.g., 5.19 ppm). Use a DIPSI-2 mixing sequence with a mixing time of 70–90 ms to ensure full spin-system correlation without excessive relaxation losses.

Data Processing

Apply an exponential window function with a line broadening (LB) of 0.3 Hz to the 1D FIDs. Phase and baseline corrections must be performed manually to ensure accurate integration of the anomeric doublets. Reference the spectrum by setting the TSP singlet to 0.00 ppm.

Data Presentation: H NMR Chemical Shifts

The following table summarizes the diagnostic

| Tautomeric Form of Fructose Moiety | Glucose Anomeric Proton (H-1') Shift | Multiplicity | Coupling Constant ( | Relative Abundance (Approx.) |

| 5.19 ppm | Doublet (d) | 3.8 Hz | ~65% | |

| 5.15 ppm | Doublet (d) | 3.8 Hz | ~20% | |

| 5.10 ppm | Doublet (d) | 3.8 Hz | ~15% |

Note: The bulk protons of the glucose unit (H-2' to H-6') and the fructose unit (H-1, H-3 to H-6) resonate as a heavily overlapped complex multiplet between 3.40 ppm and 4.20 ppm. Deconvolution of these specific protons requires the 2D CSSF-TOCSY methodology described above.

Analytical Workflow Visualization

Workflow for the 1H NMR acquisition and assignment of this compound.

References

-

Title: NMR carbohydrate profile in tracing acacia honey authenticity Source: Food Chemistry (Elsevier) URL: [Link]

-

Title: NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey Source: Analytical Chemistry (ACS Publications) URL: [Link]

-

Title: Determination of the Geographical Origin of Maltese Honey Using 1H NMR Fingerprinting Source: Molecules (MDPI) / PubMed Central (NIH) URL: [Link]

Mass spectrometry fragmentation patterns of maltulose

Application Note: Structural Elucidation and Isomer Differentiation of Maltulose via ESI-MS/MS

Part 1: Executive Summary

Maltulose (4-O-

This guide details a high-specificity protocol utilizing Chloride Attachment Negative Electrospray Ionization (ESI-Cl) . Unlike positive mode (

Part 2: Scientific Grounding & Mechanism

The Isomer Challenge

Differentiation relies on exploiting the subtle structural differences in linkage position and monomer identity:

-

Maltulose:

Glc-Fru.[1] Reducing (free ketone on fructose). -

Maltose:

Glc-Glc. Reducing. -

Sucrose:

Glc-Fru. Non-reducing (anomeric-anomeric linkage).

Fragmentation Nomenclature (Domon & Costello)

We utilize the standard Domon and Costello nomenclature to describe fragmentation:

-

Glycosidic Cleavages (B, Y, C, Z): Rupture between sugar rings. Useful for sequencing but often identical across isomers.

-

Cross-Ring Cleavages (A, X): Rupture within a sugar ring. These are the diagnostic events dependent on linkage position (e.g.,

vs

The Chloride Adduct Advantage

While positive mode ESI (

-

Formation of stable

adduct. -

Collisional activation leads to loss of HCl, generating a specific deprotonated species

. -

This species undergoes stereochemically controlled retro-aldol or dehydration reactions, yielding unique CRC ions.

Part 3: Experimental Protocol

Reagents & Chemicals

-

Mobile Phase A: Water (LC-MS Grade).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Dopant: 5 mM NaCl or LiCl (if using positive mode), but for this protocol: 0.01% NaCl or NH4Cl added to the aqueous phase to drive

formation. -

Standard: Maltulose monohydrate (purity >98%).

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Ionization Source | ESI (Negative Mode) | Promotes |

| Capillary Voltage | -2.5 kV to -3.5 kV | Lower voltage prevents in-source fragmentation. |

| Cone Voltage | 20 V | Soft condition to preserve the adduct. |

| Precursor Ion | Selecting the Chloride adduct. | |

| Collision Energy | 15 - 25 eV | Optimized to induce cross-ring cleavage without total signal loss. |

| Flow Rate | 0.3 mL/min | Standard for analytical columns (2.1 mm ID). |

Step-by-Step Workflow

-

Sample Preparation: Dissolve sample in 50:50 Water/Acetonitrile containing 10 µM NaCl. Final concentration target: 1-10 ppm.

-

Direct Infusion/LC: Inject onto a HILIC column (e.g., Amide phase) to separate bulk matrix, or direct infuse for pure standards.

-

MS1 Screening: Verify presence of

377 (Maltulose + Cl).[1] Ensure no competing -

MS2 Acquisition: Fragment

377.[1] -

Data Analysis: Extract chromatograms for diagnostic ions (see Table 1).

Part 4: Results & Fragmentation Analysis

Diagnostic Ion Fingerprinting

The following table summarizes the key differences observed in MS/MS of the chloride adduct (

| Isomer | Linkage | Primary Pathway | Unique Diagnostic Ion | Mechanism |

| Maltulose | Cross-Ring Cleavage | Loss of | ||

| Maltose | Cross-Ring Cleavage | Loss of | ||

| Sucrose | Glycosidic Only | Cleavage of glycosidic bond (Glc-Fru rupture) |

Critical Note: Sucrose lacks a free anomeric center (non-reducing). Consequently, it cannot easily undergo ring-opening required for cross-ring cleavage.[1] It predominantly fragments via glycosidic bond rupture (

341179). Maltulose and Maltose, being reducing sugars, open their rings and fragment internally.

Visualizing the Maltulose Fragmentation Pathway

The diagram below illustrates the specific decay of the Maltulose Chloride adduct into its diagnostic ion.

Caption: Proposed fragmentation pathway of Maltulose chloride adduct (

Part 5: Analytical Workflow Diagram

This workflow ensures data integrity from sample prep to final validation.

Caption: Decision tree for confirming Maltulose presence using the Chloride Adduct methodology.

Part 6: References

-

Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.[2][3] Glycoconjugate Journal, 5(4), 397–409. Link

-

Jiang, Y., et al. (2025). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry. Link

-

Cui, Z., et al. (2019). Differentiation of isomeric, non-separable carbohydrates using tandem-trapped ion mobility spectrometry. Journal of The American Society for Mass Spectrometry.[4][5] Link

-

Simirgiotis, M. J., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules. Link

Sources

Application Note: Precision Quantitation of Carbohydrates Using Maltulose as an Internal Standard

Executive Summary & Scientific Rationale

In the analysis of complex carbohydrate matrices—particularly starch hydrolysates, fermentation broths, and biopharmaceutical formulations—precision is often compromised by matrix interference, injection variability, and sample preparation losses. While external standardization is common, it fails to account for volumetric errors during physical sample processing.

Maltulose (4-O-α-D-glucopyranosyl-D-fructose) serves as an exceptional Internal Standard (IS) for disaccharide and oligosaccharide analysis. As a structural isomer of maltose, it shares near-identical physicochemical properties (solubility, ionization pKa) yet possesses a distinct retention time on anion-exchange columns due to its ketose moiety.

Why Maltulose?

-

Isomeric Anchor: Unlike generic IS choices (e.g., Arabinose or Fucose) which elute early with monosaccharides, Maltulose elutes in the disaccharide window, providing a more relevant reference for maltose, sucrose, and isomaltose quantification.

-

Non-Native Rarity: Maltulose is a product of the Lobry de Bruyn-Alberda van Ekenstein transformation (alkaline isomerization of maltose). It is typically absent in enzymatic starch hydrolysates or biological fluids unless they have undergone severe thermal-alkaline treatment, making it a "clean" background marker for most bioprocesses.

-

Electrochemical Response: Its response factor in Pulsed Amperometric Detection (PAD) is highly comparable to maltose, minimizing linearity errors.

Experimental Workflow & Logic

The following diagram illustrates the critical path for integrating Maltulose into the analytical workflow. Note the "Spike Point"—it must occur before physical processing to validate recovery.

Figure 1: Critical Path for Internal Standard Integration. The spiking step precedes clarification to correct for analyte loss during protein precipitation or filtration.

Detailed Protocol

Reagents and Standards

-

Water: 18.2 MΩ·cm resistivity, degassed (Critical to prevent carbonate formation).

-

Sodium Hydroxide (50% w/w): Low-carbonate grade (e.g., Fisher Scientific or J.T. Baker). Do not use pellets.

-

Sodium Acetate: Anhydrous, electrochemical grade.

-

Maltulose Standard: ≥98% purity (e.g., Sigma-Aldrich or Carbosynth).

-

Analytes: Glucose, Fructose, Sucrose, Maltose, Maltotriose (as required).[1]

Instrumentation (HPAEC-PAD)

-

System: Dionex ICS-6000 or equivalent.

-

Column: CarboPac™ PA1 (4 × 250 mm) with PA1 Guard Column.

-

Note: The PA1 is preferred over the PA20 for this specific application due to wider separation windows between isomeric disaccharides.

-

-

Detector: Electrochemical Detector with Gold Working Electrode and Ag/AgCl Reference Electrode.

-

Column Temperature: 30°C.

Mobile Phase Preparation

-

Eluent A: 100 mM NaOH.

-

Eluent B: 100 mM NaOH + 250 mM NaOAc.

-

Preparation Note: Keep eluents under helium or nitrogen headspace to prevent carbonate absorption, which causes retention time drift.

Gradient Conditions

To ensure separation of Maltulose (ketose) from Maltose (aldose), a shallow acetate gradient is required.

| Time (min) | % Eluent A (NaOH) | % Eluent B (NaOH/NaOAc) | Condition |

| 0.0 - 15.0 | 100 | 0 | Isocratic (Monosaccharides) |

| 15.0 - 35.0 | 100 → 50 | 0 → 50 | Linear Gradient (Disaccharides) |

| 35.0 - 40.0 | 0 | 100 | Column Wash |

| 40.0 - 55.0 | 100 | 0 | Re-equilibration (Critical) |

Internal Standard Solution Preparation

-

Stock Solution (1000 mg/L): Dissolve 100.0 mg Maltulose in 100 mL degassed water. Store at -20°C in aliquots.

-

Working IS Solution (Spiking Solution): Dilute Stock to 100 mg/L.

-

Spiking Protocol:

-

Weigh 1.0 g of sample into a tared tube.

-

Add 1.0 mL of Working IS Solution .

-

Proceed with clarification (e.g., Carrez I & II) and dilution.

-

Target Final Concentration: The IS peak height should be approximately 50-80% of the target analyte peak height.

-

Detection Mechanics (PAD Waveform)

Understanding the detection physics is vital for troubleshooting sensitivity issues. The gold electrode surface undergoes a catalytic cycle of oxidation and reduction.

Figure 2: The Pulsed Amperometric Detection (PAD) Cycle. Proper waveform settings are crucial for maintaining the activity of the gold electrode.

Recommended Waveform (Standard Quadruple Potential):

-

E1 (Det): +0.10 V (0.00 - 0.40 s)

-

E2 (Ox): -2.00 V (0.41 - 0.42 s)

-

E3 (Red): +0.60 V (0.43 s)

-

E4 (Red): -0.10 V (0.44 - 0.50 s)

Calculation & Validation

Response Factor ( ) Calculation

Run a calibration standard containing both the Analyte (

Sample Quantitation

Validation Criteria (Self-Validating System)

To ensure the system is functioning correctly, monitor these parameters in every run:

| Parameter | Acceptance Criterion | Troubleshooting |

| IS Retention Time | ± 0.2 min of reference | Drift indicates carbonate in eluent or pump issues. |

| IS Peak Area | < 5% RSD over 10 injections | High RSD indicates injection valve failure or incomplete loop fill. |

| Resolution ( | > 1.5 between Maltose & Maltulose | If merging, decrease NaOAc slope in gradient. |

| Asymmetry Factor | 0.8 – 1.2 | Tailing indicates column contamination (clean with 200mM NaOH). |

References

-

Thermo Fisher Scientific. (2020). Determination of sugars in foods using HPAE-PAD in dual eluent generation cartridge mode. Application Note 000280. Link

-

Corradini, C., et al. (2012). High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Carbohydrates. In Chromatography - The Most Versatile Method of Chemical Analysis. IntechOpen. Link

-

Rohrer, J. S. (2012). Carbohydrate Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). Thermo Fisher Scientific Technical Note 20. Link

-

Reske, J., et al. (1997). Determination of maltulose in honey by anion-exchange chromatography with pulsed amperometric detection. Zeitschrift für Lebensmittel-Untersuchung und -Forschung A, 204, 304–307. Link

Sources

TLC visualization reagents for maltulose monohydrate

High-Resolution TLC Visualization Strategies for Maltulose Monohydrate: A Mechanistic and Methodological Guide

Introduction & Analytical Challenge

This compound (4-O-α-D-glucopyranosyl-D-fructose) presents a unique analytical challenge in carbohydrate chemistry. As a reducing disaccharide composed of an aldose (glucose) and a ketose (fructose), it shares significant structural homology with isomers like maltose (glucosyl-glucose) and sucrose. Because carbohydrates lack a strong native chromophore, standard non-destructive UV detection is ineffective. Therefore, Thin-Layer Chromatography (TLC) relies on destructive, post-chromatographic solid-phase derivatization to visualize the analyte[1].

Mechanistic Causality of Visualization Reagents

As an application scientist, it is critical to understand that TLC visualization is not merely "staining"; it is a highly controlled chemical reaction occurring on the silica matrix. The choice of reagent dictates both the sensitivity and the specificity of the detection.

Diphenylamine-Aniline-Phosphoric Acid (DPA) The DPA reagent is the gold standard for distinguishing complex glycoconjugates and oligosaccharides[2]. The visualization mechanism proceeds via a specific chemical cascade:

-

Acid Hydrolysis : The phosphoric acid in the reagent catalyzes the cleavage of the α-1,4-glycosidic bond, liberating the constituent glucose and fructose monomers.